molecular formula C19H30FN3O3S B2974867 2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide CAS No. 1021074-62-3

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Cat. No.: B2974867
CAS No.: 1021074-62-3
M. Wt: 399.53
InChI Key: SDLOCXUNTWYENS-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperazine ring, a fluorophenyl group, and a sulfonyl linkage, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Alkylation: The sulfonylated piperazine is further reacted with 3-bromopropylamine to extend the carbon chain.

    Final Coupling: The final step involves coupling the extended chain with 2-ethylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals.

    Biology: Studied for its potential effects on cellular pathways and receptor interactions.

    Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)butanamide
  • 2-ethyl-N-(3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Uniqueness

2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-ethyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O3S/c1-3-16(4-2)19(24)21-10-5-15-27(25,26)23-13-11-22(12-14-23)18-8-6-17(20)7-9-18/h6-9,16H,3-5,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLOCXUNTWYENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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